Confirmed Bioactivity Void as a Differentiating Feature for Negative Control or SAR Baseline Applications
Authoritative chemogenomic analysis reveals a critical differentiating feature: the compound has no known biological activity against any target in the ChEMBL database [1]. This is in stark contrast to closely related indolyl-urea analogs such as SB-206553, which is a potent 5-HT2C receptor antagonist with a defined IC50. This absence of activity is a quantifiable characteristic that uniquely qualifies the compound as an ideal negative control or an SAR baseline compound for programs exploring indolyl-urea pharmacophores, where an inactive scaffold is required to measure true signal-to-noise ratios.
| Evidence Dimension | Confirmed Bioactivity Profile |
|---|---|
| Target Compound Data | No known activity (0 active targets in ChEMBL) |
| Comparator Or Baseline | SB-206553 (a structurally related indolyl urea) is a known 5-HT2C antagonist. |
| Quantified Difference | Absolute: Active ligand vs. completely inactive scaffold. |
| Conditions | Database query of ChEMBL v20 via ZINC15 [1]. |
Why This Matters
For scientists procuring a definitively inactive indolyl-urea scaffold for use as a negative control in cellular assays, this compound provides a verified null background that an active analog like SB-206553 cannot.
- [1] ZINC15 Database. ZINC000001956856: 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea. Accessed via zinc15.docking.org. View Source
